(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a useful research compound. Its molecular formula is C17H10F3N3S and its molecular weight is 345.34. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological significance, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H15F3N3S. It features a benzothiazole core, which is known for its pharmacological properties, along with a trifluoromethyl group that enhances its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Moiety : This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Coupling with Trifluoromethyl Phenylamine : The benzothiazole derivative is then reacted with a trifluoromethyl-substituted phenylamine to form the desired product.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed potent antibacterial and antifungal effects. For instance, compounds derived from benzothiazole have been reported to inhibit the growth of various pathogenic microorganisms with minimal inhibitory concentrations (MICs) as low as 50 μg/mL for certain strains .
Anticancer Activity
Several studies have investigated the anticancer potential of benzothiazole derivatives. For example:
- In vitro studies revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values ranging from 6.46 to 6.56 μM .
- These compounds were also shown to inhibit key signaling pathways involved in cancer cell proliferation, including Raf-1 activity .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The benzothiazole moiety may interact with specific enzymes or receptors, inhibiting their activity and altering cellular signaling pathways.
- Redox Reactions : The trifluoromethyl group can participate in redox reactions, potentially affecting oxidative stress responses in cells.
Case Study 1: Anticancer Efficacy
In a comparative study, researchers evaluated the anticancer efficacy of various benzothiazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited superior antiproliferative effects compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of benzothiazole derivatives, revealing that modifications to the molecular structure significantly enhanced their activity against resistant strains of bacteria and fungi . This highlights the potential for developing new antimicrobial agents based on the benzothiazole scaffold.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3S/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBRDMGSYXQGPW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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